(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide
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Overview
Description
N-[[1-(3,4-dichlorophenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide is a member of pyrroles.
Scientific Research Applications
Antibacterial Properties
A significant application of compounds related to the specified chemical structure is their antibacterial properties. Studies have shown that hydrazide derivatives, such as those related to the queried compound, exhibit effective antibacterial activity. For example, Kostenko et al. (2015) synthesized a series of hydrazides which demonstrated potent antibacterial properties (Kostenko, Kaigorodova, Terekhov, Firgang, & Konyushkin, 2015). This finding is supported by another study by Čačić et al. (2006), who prepared compounds from a similar chemical structure that also showed antimicrobial activity (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antimicrobial and Antioxidant Activities
Further extending the scope of its applications, Flefel et al. (2018) investigated compounds similar to the queried structure and found them to exhibit both antimicrobial and antioxidant activities. This underscores the potential of these compounds in therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Anti-Inflammatory Activity
The anti-inflammatory potential of related compounds has also been studied. Rathore and Jadon (2014) synthesized hydrazone derivatives, which are structurally similar, and assessed their anti-inflammatory properties (Rathore & Jadon, 2014).
Anticancer Activity
In the field of oncology, Salahuddin et al. (2014) explored the anticancer activities of compounds structurally related to the queried chemical. They focused on derivatives for potential application in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anticonvulsant Properties
Goshain et al. (2022) contributed to neurological research by synthesizing hydrazones and testing them for anticonvulsant activity, which could have implications for the treatment of epilepsy and related disorders (Goshain, Tripathi, Gupta, & Ayyannan, 2022).
Properties
Molecular Formula |
C19H21Cl2N3O3 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-12-8-14(11-22-23-18(25)10-19(3)26-6-7-27-19)13(2)24(12)15-4-5-16(20)17(21)9-15/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,23,25)/b22-11+ |
InChI Key |
GMAQWFNOXAPALG-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)CC3(OCCO3)C |
SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CC3(OCCO3)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CC3(OCCO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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